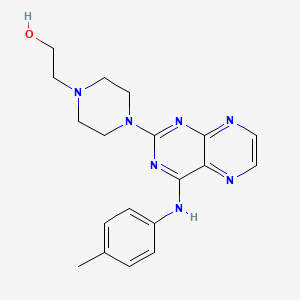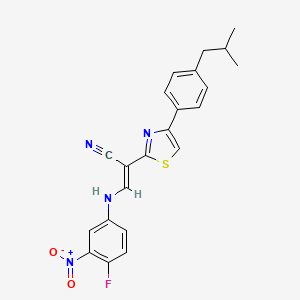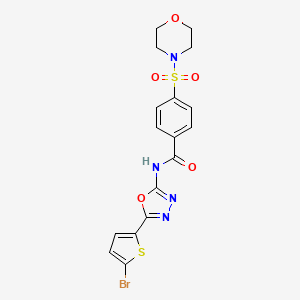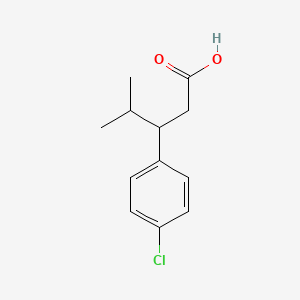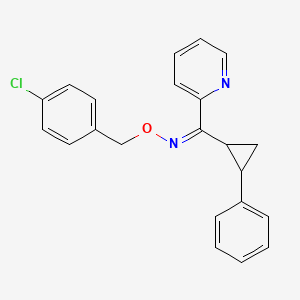
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique chemical structure and its ability to interact with specific receptors in the brain, making it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Preparation and Reaction with Isocyanates
Cyclopropenone oximes, including compounds with phenyl and methyl substituents, were prepared from corresponding cyclopropenones. These compounds reacted with isocyanates to afford diazaspirohexenones, showcasing their utility in synthesizing complex nitrogen-containing structures (H. Yoshida et al., 1988).
Molecular Structure Studies
A study of (E)-phenyl(pyridin-2-yl)methanone oxime revealed different polymorphs of the compound, providing insights into its crystalline structure and the potential for molecular engineering (Monserrath I. Rodríguez-Mora et al., 2013).
Aromatic Nucleophilic Substitution Reactions
The kinetics of substitution reactions involving O-aryl oximes and secondary alkyl amines were studied. This research enhances understanding of the reactivity of oxime derivatives in different solvents, informing their application in synthetic chemistry (A. Jain et al., 1990).
Antibacterial and Molecular Docking Studies
New cyclopropyl methane oxime derivatives were synthesized and evaluated for antibacterial activity, demonstrating significant potential against various bacterial strains. Molecular docking studies further explored the interaction mechanisms, indicating their utility in drug design (A. Chaudhary et al., 2021).
Oxidation and Catalytic Applications
Research on phenylcyclopropanone methyl hemiacetals examined their oxidation by various agents, revealing insights into reaction mechanisms and the potential for developing new catalytic processes (B. Bakker et al., 1977).
Synthetic Methodologies
An efficient synthesis route for 4-chlorophenyl cyclopropyl ketone, an intermediate in insecticide production, was developed. This method simplifies the synthesis process and improves the yield of key intermediates (Gao Xue-yan, 2011).
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-1-(2-phenylcyclopropyl)-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c23-18-11-9-16(10-12-18)15-26-25-22(21-8-4-5-13-24-21)20-14-19(20)17-6-2-1-3-7-17/h1-13,19-20H,14-15H2/b25-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSCUFLGDPVJOC-LVWGJNHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OCC2=CC=C(C=C2)Cl)/C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenylcyclopropyl)(2-pyridinyl)methanone O-(4-chlorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

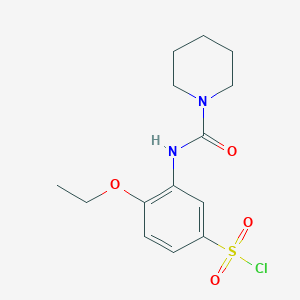
![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)
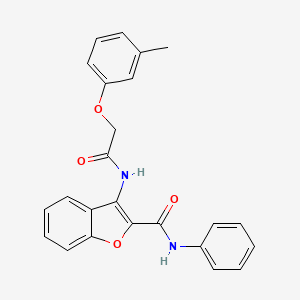
![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone](/img/structure/B2997856.png)
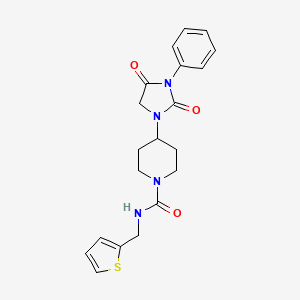
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2997858.png)
